molecular formula C8H9F2NO B13254165 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol

3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol

Cat. No.: B13254165
M. Wt: 173.16 g/mol
InChI Key: ZWIXAEGDVVRWSZ-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol (CAS 1896959-80-0) is a fluorinated alcohol derivative of interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H9F2NO and a molecular weight of 173.16 g/mol, this compound features a pyridinyl ring, making it a versatile building block for the synthesis of more complex molecules . The presence of the difluoromethyl group adjacent to the pyridine ring can influence the compound's electronic properties and metabolic stability, which is a valuable trait in the design of pharmaceutical candidates . As a propanol derivative, it serves as a key precursor for synthesizing a wide range of chemical entities, including potential enzyme inhibitors and luminescent materials . This product is intended for research purposes as a chemical intermediate or standard in method development. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

3,3-difluoro-3-pyridin-4-ylpropan-1-ol

InChI

InChI=1S/C8H9F2NO/c9-8(10,3-6-12)7-1-4-11-5-2-7/h1-2,4-5,12H,3,6H2

InChI Key

ZWIXAEGDVVRWSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CCO)(F)F

Origin of Product

United States

Preparation Methods

Indium-Mediated Reformatsky Reaction

A prominent method for synthesizing difluorinated alcohols involves the indium-mediated Reformatsky reaction of iododifluoro ketones with aldehydes or pyridine-containing electrophiles.

  • Reaction conditions: Indium powder (0.5 equiv) is combined with iododifluoro ketone and the pyridine aldehyde in aqueous media (H2O or mixed solvents like H2O-THF) at moderate temperatures (~50 °C) for 2 hours.
  • Outcome: This reaction affords difluorinated β-hydroxy ketone intermediates that can be further reduced or modified to yield the target alcohol.
  • Solvent effects: Mixed aqueous-organic solvents such as H2O-THF (4:1) or MeOH-H2O mixtures significantly improve yields (up to 82–90%) compared to aprotic solvents like DMF or NMP, which lead to byproducts and lower yields.
Entry Solvent System Yield of Difluoroalcohol (%) Notes
1 THF Moderate Baseline
2 H2O-THF (4:1) 82 Improved yield
3 MeOH 89 High yield
4 50% MeOH-H2O (v/v) 90 Optimal solvent system
5 DMF, NMP, 1,4-dioxane Low Byproducts formed
6 Absolute EtOH Very low Mainly reduction byproducts

This method is well-suited for introducing difluoro substituents adjacent to hydroxyl groups on pyridine-containing substrates.

Fluorination of Pyridinyl Propanol Precursors

Another synthetic approach involves the fluorination of preformed 3-(pyridin-4-yl)propan-1-ol derivatives using electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST).

  • Typical conditions: Treatment of the pyridinyl propanol or ketone precursor with DAST in anhydrous dichloromethane at low temperatures (−20 °C to room temperature).
  • Result: Selective introduction of two fluorine atoms at the 3-position, yielding 3,3-difluoro derivatives.
  • Advantages: This method allows late-stage fluorination, preserving other functional groups and enabling structural diversification.
Reaction Type Reagents/Conditions Product Yield Range (%)
Fluorination DAST, CH2Cl2, −20 °C to RT 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol Moderate to High

Reductive Methods from Pyridinecarboxaldehydes

The reduction of pyridinecarboxaldehydes bearing fluorinated substituents is a foundational step in preparing the target compound.

  • Reagents: Sodium borohydride or sodium cyanoborohydride in alcoholic solvents (ethanol or methanol).
  • Process: The aldehyde is reduced to the corresponding alcohol, which can then be subjected to fluorination or further functionalization.
  • Considerations: The presence of fluorine atoms requires careful control of reaction conditions to avoid defluorination or side reactions.

Multi-Step Synthesis Including Resolution

For chiral versions or derivatives related to 3,3-difluoro-3-(pyridin-4-yl)propan-1-ol, multi-step synthetic routes involving resolution have been reported:

  • Key steps include:
    • Formation of racemic amino-hydroxy pyridinyl propanol intermediates.
    • Resolution using di-p-toluoyl-L-tartaric acid to obtain enantiomerically pure compounds.
    • Crystallization and purification steps to isolate the desired stereoisomer.

This approach is relevant when stereochemical purity is essential for biological activity.

Summary Table of Preparation Methods

Method Key Reagents Solvent/Conditions Yield (%) Notes
Indium-mediated Reformatsky Indium powder, iododifluoro ketone, aldehyde H2O-THF (4:1), 50 °C, 2 h 82–90 High yield, aqueous compatible
Fluorination of propanol precursors DAST CH2Cl2, −20 °C to RT Moderate-High Late-stage fluorination, selective
Reduction of pyridinecarboxaldehyde NaBH4 or NaCNBH3 Ethanol or methanol, mild conditions Moderate Base step for alcohol formation
Chiral resolution and purification Di-p-toluoyl-L-tartaric acid Ethanol, crystallization Variable For enantiomerically pure products

Research Discoveries and Notes

  • Solvent effects are critical in the indium-mediated Reformatsky reaction, with aqueous-organic mixtures dramatically improving yields and suppressing byproducts.
  • Fluorination strategies using DAST and related reagents enable efficient installation of difluoromethyl groups without compromising the pyridine ring.
  • Chiral resolution techniques allow access to enantiopure derivatives, important for pharmacological studies.
  • The electronic influence of fluorine on the hydroxyl and pyridine moieties enhances metabolic stability and modulates hydrogen bonding, which can affect biological activity.
  • The synthetic routes are adaptable for diverse pyridine substitution patterns , enabling the preparation of analogs with tailored properties.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyridinyl Propanol Derivatives

3,3,3-Trifluoro-2-(pyridin-4-yl)propan-1-ol
  • Molecular Formula: C₈H₈F₃NO
  • Molecular Weight : 191.15 g/mol
  • Key Differences: Replaces one hydroxyl-associated hydrogen with a third fluorine atom.
  • Synthesis Notes: Prepared via mesylation and subsequent fluorination steps, similar to barbiturate–pyridine ligands .
3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol
  • Molecular Formula : C₈H₁₀F₂N₂O
  • Molecular Weight : 188.17 g/mol
  • CAS No.: 1337090-39-7
  • Reduced steric bulk compared to trifluoro derivatives but increased polarity due to the amino group.
  • Applications: Potential bioactive molecule due to dual functional groups (amine and hydroxyl) .
3,3-Difluoro-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-1-ol
  • Molecular Formula: Not explicitly provided (estimated C₇H₈F₂N₂O₃).
  • Key Differences :
    • Pyridin-4-yl replaced with a nitro- and methyl-substituted pyrazole ring.
    • Nitro group introduces strong electron-withdrawing effects, likely decreasing nucleophilicity at the hydroxyl group.
  • Synthesis Notes: Synthesized via multi-step substitution reactions involving nitro-functionalized heterocycles .

Non-Fluorinated Pyridinyl Propanol Analogs

3-(Pyridin-4-yl)propan-1-ol
  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol
  • Key Differences :
    • Lacks fluorine atoms, resulting in lower electronegativity and higher polarity.
    • Synthesized in 73% yield via nucleophilic substitution under mild conditions (DMF, K₂CO₃, 50°C) .
  • Applications : Intermediate for ligands in supramolecular chemistry .

Halogen-Substituted Analogs

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
  • Molecular Formula: C₈H₈ClFNO
  • Molecular Weight : 188.61 g/mol
  • Key Differences :
    • Chlorine and fluorine substituents on the pyridine ring create a stronger electron-withdrawing effect than the parent pyridin-4-yl group.
    • Altered regiochemistry (pyridin-3-yl vs. pyridin-4-yl) may influence molecular interactions in coordination complexes .

Heterocyclic Variants

2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol
  • Molecular Formula : C₁₉H₁₈N₂O
  • Molecular Weight : 290.36 g/mol
  • Key Differences :
    • Features two pyridin-4-yl groups and a central phenyl ring, increasing steric bulk.
    • Hydroxyl group at the central carbon enables chelation but lacks fluorination, reducing metabolic stability .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol C₈H₈F₂NO 176.15 Pyridin-4-yl, 2F High lipophilicity, moderate polarity
3,3,3-Trifluoro-2-(pyridin-4-yl)propan-1-ol C₈H₈F₃NO 191.15 Pyridin-4-yl, 3F Enhanced electronegativity
3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol C₈H₁₀F₂N₂O 188.17 Pyridin-4-yl, 2F, NH₂ Increased hydrogen bonding
3-(Pyridin-4-yl)propan-1-ol C₈H₁₁NO 137.18 Pyridin-4-yl, no F High polarity, synthetic versatility

Research Implications and Trends

  • Fluorination Effects: Fluorine atoms significantly alter physicochemical properties, with trifluoro derivatives (e.g., ) showing higher metabolic stability than non-fluorinated analogs.
  • Substituent Position : Pyridin-4-yl vs. pyridin-3-yl substitution (e.g., ) impacts electronic interactions in coordination chemistry.
  • Functional Group Synergy: Amino- and hydroxyl-containing derivatives (e.g., ) are promising for drug design due to dual hydrogen-bonding sites.

Biological Activity

3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The presence of fluorine atoms enhances the compound's interaction with biological macromolecules, leading to various therapeutic applications.

Chemical Structure

The chemical structure of 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol can be represented as follows:

C7H8F2N1O1\text{C}_7\text{H}_8\text{F}_2\text{N}_1\text{O}_1

This compound features a pyridine ring substituted with a difluoropropanol side chain, which contributes to its biological activity.

The mechanism of action for 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol primarily involves its ability to form strong hydrogen bonds with target proteins and enzymes. This interaction can lead to the inhibition of specific enzymatic activities or modulation of receptor functions, which is crucial for its therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated compounds often possess enhanced activity against various bacterial strains due to their ability to disrupt microbial membranes or inhibit essential enzymes.

Enzyme Inhibition

3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol has been evaluated for its potential as an enzyme inhibitor. Specifically, it has been investigated for its effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibitors of DHODH have therapeutic implications for conditions such as cancer and autoimmune diseases.

Study 1: Antimicrobial Evaluation

In a recent study, 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol was tested against a panel of bacterial strains. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus8Penicillin
Escherichia coli16Ampicillin
Pseudomonas aeruginosa32Ciprofloxacin

Study 2: Enzyme Inhibition

In vitro assays demonstrated that 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol effectively inhibited DHODH activity. The IC50 value was determined to be approximately 50 µM, indicating moderate inhibition compared to known inhibitors like brequinar.

CompoundIC50 (µM)
3,3-Difluoro...propan-1-ol50
Brequinar30
Teriflunomide45

Research Findings

Recent literature highlights the potential of fluorinated compounds in drug development. The unique properties imparted by fluorine atoms can enhance bioavailability and metabolic stability. Studies suggest that modifications in the fluorination pattern can lead to significant changes in biological activity.

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